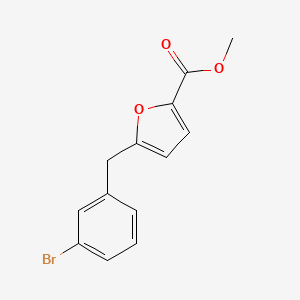
Methyl 5-(3-bromobenzyl)-2-furoate
説明
Methyl 5-(3-bromobenzyl)-2-furoate (C₁₃H₁₁BrO₃, MW: 295.14, CAS: 1858272-84-0) is a brominated aromatic ester featuring a 2-furoate core substituted with a 3-bromobenzyl group at the 5-position . This compound is part of the furoate ester family, characterized by a furan ring esterified with various substituents.
特性
分子式 |
C13H11BrO3 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
methyl 5-[(3-bromophenyl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)12-6-5-11(17-12)8-9-3-2-4-10(14)7-9/h2-7H,8H2,1H3 |
InChIキー |
AKFJHXGNFFXCDY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(O1)CC2=CC(=CC=C2)Br |
製品の起源 |
United States |
準備方法
合成経路と反応条件: 5-(3-ブロモベンジル)-2-フロン酸メチルの合成には、通常、以下の手順が含まれます。
出発物質: 合成は、市販の2-フロン酸と3-ブロモベンジルブロミドから始まります。
エステル化: 2-フロン酸は最初にエステル化されて、2-フロン酸メチルを形成します。これは、硫酸などの強酸触媒の存在下で、2-フロン酸をメタノールと反応させることで達成されます。
置換反応: 次に、2-フロン酸メチルは、炭酸カリウムなどの塩基の存在下で、3-ブロモベンジルブロミドとの求核置換反応を受けます。これは、5-(3-ブロモベンジル)-2-フロン酸メチルの形成をもたらします。
工業的製造方法: 5-(3-ブロモベンジル)-2-フロン酸メチルに関する特定の工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、ラボでの合成手順のスケールアップを含みます。これには、より高い収率と純度を実現するための反応条件の最適化、連続フローリアクターの使用、再結晶またはクロマトグラフィーなどの効率的な精製技術の採用が含まれます。
化学反応の分析
反応の種類: 5-(3-ブロモベンジル)-2-フロン酸メチルは、次のようなさまざまな化学反応を受けることができます。
求核置換: 適切な条件下では、3-ブロモベンジル基の臭素原子は、アミンやチオールなどの他の求核剤と置換することができます。
酸化: フラン環は、酸化されてフラン-2,5-ジカルボン酸誘導体を形成することができます。
還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元することができます。
一般的な試薬と条件:
求核置換: 高温の極性非プロトン性溶媒(例:DMF)中で、アジ化ナトリウムやチオシアン酸カリウムなどの試薬。
酸化: 酸性または塩基性媒体中の過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 無水エーテルまたはテトラヒドロフラン中の水素化リチウムアルミニウム。
主な生成物:
求核置換: 置換ベンジル誘導体。
酸化: フラン-2,5-ジカルボン酸誘導体。
還元: ベンジルアルコール誘導体。
4. 科学研究の用途
5-(3-ブロモベンジル)-2-フロン酸メチルは、科学研究でいくつかの用途があります。
有機合成: これは、特に医薬品や農薬の開発におけるより複雑な有機分子の合成の中間体として役立ちます。
医薬品化学: この化合物の構造は、潜在的な治療効果を持つ新しい薬の発見につながる可能性のある修飾を可能にします。
材料科学: これは、特定の特性を持つポリマーやその他の材料の合成に使用することができます。
生物学的研究: 研究者は、これを用いてフラン誘導体の生物系との相互作用を研究し、生物活性化合物の可能性についての洞察を得ることができます。
科学的研究の応用
Methyl 5-(3-bromobenzyl)-2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the interactions of furan derivatives with biological systems, which can provide insights into their potential as bioactive compounds.
作用機序
5-(3-ブロモベンジル)-2-フロン酸メチルの作用機序は、その特定の用途によって異なります。たとえば、医薬品化学では、酵素や受容体などの生体標的に作用する可能性があります。ブロモベンジル基は、ハロゲン結合を介して結合親和性を高める可能性があり、フラン環はタンパク質中の芳香族アミノ酸とのπ-π相互作用に参加することができます。エステル基は加水分解されて、生物学的効果を発揮する活性代謝物を放出することができます。
類似化合物:
5-(2-ブロモベンジル)-2-フロン酸メチル: 構造は似ていますが、ベンジル基の2位に臭素原子が付いています。
5-(3-クロロベンジル)-2-フロン酸メチル: 構造は似ていますが、臭素ではなく塩素原子が付いています。
5-(3-ブロモフェニル)-2-フロン酸メチル: 構造は似ていますが、ベンジル基ではなくフェニル基が付いています。
比較:
独自性: 5-(3-ブロモベンジル)-2-フロン酸メチルは、臭素原子の特定の位置のためにユニークであり、これがその反応性や他の分子との相互作用に影響を与える可能性があります。臭素原子の存在は、化合物のハロゲン結合に参加する能力を高める可能性があり、これは医薬品化学において、薬物-受容体相互作用を改善するために重要です。
反応性: 塩素化された類似体と比較して、臭素化された化合物は、臭素の原子半径が大きく、電気陰性度が異なるため、異なる反応性パターンを示す可能性があります。
類似化合物との比較
Comparison with Other Furoate Esters
Methyl 5-(chloromethyl)-2-furoate (C₇H₇ClO₃, MW: 174.58, CAS: 2144-37-8) shares the 2-furoate core but substitutes a chloromethyl group instead of the 3-bromobenzyl group. Key differences include:
- Synthetic Routes: Methyl 5-(chloromethyl)-2-furoate is synthesized via HCl/ZnCl₂-mediated chloromethylation of methyl 2-furoate (66% yield) .
Methyl 5-(2-phenyleth-1-ynyl)-2-furoate (structure inferred from ) features a phenylethynyl substituent. Compared to the bromobenzyl analog:
Comparison with Bromobenzyl-Containing Esters
3-Bromobenzyl 2-phenylacetate () shares the 3-bromobenzyl group but differs in the ester core (phenylacetate vs. furoate). Key distinctions include:
- Aromatic Core : The phenylacetate core lacks the furan ring’s conjugated π-system, which may reduce resonance stabilization and alter UV absorption profiles.
- Reactivity : The furoate’s oxygen heteroatom could increase susceptibility to hydrolysis compared to phenylacetates .
Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂, MW: 295.14, CAS: 2379944-99-5) has a pyrazole ring instead of furan. Notable contrasts:
Substituent-Driven Odor Profile Variations (Inference from )
While odor data for Methyl 5-(3-bromobenzyl)-2-furoate is unavailable, demonstrates that minor ester modifications drastically alter olfactory profiles. For example:
- Methyl 2-furoate (C₆H₆O₃) exhibits "decayed" odors, whereas ethyl 2-furoate (C₇H₈O₃) has "sweet" and "urinous" notes .
- Allyl 2-furoate (C₈H₈O₃) introduces an alkenyl group, further modifying odor intensity. By analogy, the bromobenzyl group in this compound may impart complex aromatic or chemical notes, diverging from simpler furoate esters.
Data Tables
Table 1: Structural and Molecular Comparison
生物活性
Structural Characteristics
The presence of a bromine atom in the benzyl group is significant, as it can enhance the compound's reactivity and biological activity. Brominated compounds are often associated with various biological effects due to their ability to interact with biological macromolecules.
Biological Activity Overview
Although the specific biological activity of methyl 5-(3-bromobenzyl)-2-furoate has not been extensively documented, compounds with similar structures typically exhibit notable biological properties, including:
- Antimicrobial Activity : Many furan derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Compounds containing furan rings often demonstrate anti-inflammatory properties, which could suggest potential applications in treating inflammatory diseases.
- Anticancer Properties : Some brominated furan derivatives have been studied for their anticancer activities, indicating that this compound may also possess similar properties.
Comparative Analysis with Related Compounds
Table 1 summarizes key features of structurally related compounds that may provide insights into the biological activity of this compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-bromo-2-furoate | C_6H_5BrO_3 | Simple bromo derivative without benzyl |
| Methyl 5-methyl-2-furoate | C_7H_8O_3 | Contains a methyl group instead of bromine |
| Methyl 5-(4-chlorobenzyl)-2-furoate | C_{12}H_{10}ClO_3 | Chlorine substitution on benzyl group |
The mechanism by which this compound may exert its biological effects likely involves interactions with specific molecular targets. The furan moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also influence these interactions by altering electronic properties.
Case Studies and Research Findings
While direct studies on this compound are sparse, research on similar compounds provides valuable insights:
- Antimicrobial Studies : A study on furan derivatives indicated that certain brominated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential for this compound in antimicrobial applications.
- Anti-inflammatory Research : Research has shown that furan derivatives can inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in inflammatory diseases .
- Anticancer Activity : A review highlighted that various furan-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might also be investigated for similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


